Morpholinium, 4-hexadecyl-4-methyl-
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Overview
Description
Morpholinium, 4-hexadecyl-4-methyl- is a chemical compound with the molecular formula C21H44NO+. It is a derivative of morpholine, a heterocyclic amine featuring both amine and ether functional groups. This compound is known for its unique structure, which includes a long hexadecyl chain and a methyl group attached to the morpholinium ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-hexadecyl-4-methyl- typically involves the reaction of morpholine with hexadecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Morpholinium, 4-hexadecyl-4-methyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4-hexadecyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hexadecyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholinium derivatives.
Scientific Research Applications
Morpholinium, 4-hexadecyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, lubricants, and coatings.
Mechanism of Action
The mechanism of action of Morpholinium, 4-hexadecyl-4-methyl- involves its interaction with lipid membranes. The long hexadecyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the hexadecyl and methyl groups.
4-morpholinopropane sulphonic acid: A derivative with a sulfonic acid group.
4-acetylmorpholine: Contains an acetyl group instead of the hexadecyl chain.
Uniqueness
Morpholinium, 4-hexadecyl-4-methyl- is unique due to its long hydrophobic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant or emulsifying properties, setting it apart from other morpholine derivatives .
Properties
CAS No. |
47261-81-4 |
---|---|
Molecular Formula |
C21H44NO+ |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4-hexadecyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C21H44NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22/h3-21H2,1-2H3/q+1 |
InChI Key |
XVFJNVMXXPKZIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C |
Origin of Product |
United States |
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